Cas no 105184-12-1 (Benzene,1,1'-(dichloroethenylidene)bis[4-chloro-, labeled with carbon-14 (9CI))

Benzene,1,1'-(dichloroethenylidene)bis[4-chloro-, labeled with carbon-14 (9CI) structure
105184-12-1 structure
Product Name:Benzene,1,1'-(dichloroethenylidene)bis[4-chloro-, labeled with carbon-14 (9CI)
Numero CAS:105184-12-1
MF:C10H15N5O11P2
MW:443.200523614883
CID:126614
PubChem ID:135398619
Update Time:2025-04-18

Benzene,1,1'-(dichloroethenylidene)bis[4-chloro-, labeled with carbon-14 (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • guanosine-diphosphate
    • [(2R,3S,4R,5R)-5-(2-amino-6-hydroxypurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
    • 1r5n
    • [3H]-GDP
    • 146-91-8
    • CHEMBL384759
    • [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
    • DTXSID90163254
    • NCGC00163328-01
    • NS00015099
    • [alpha-32P]-GDP
    • GDP
    • 3h-guanosine diphosphate
    • CID 5280316
    • Guanosine, mono(trihydrogen diphosphate) (ester)
    • Guanosine 5'-(trihydrogen pyrophosphate)
    • Guanosine 5'-(trihydrogen diphosphate-P-32P) (9CI)
    • [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl phosphono hydrogen phosphate
    • 157420-46-7
    • 1ryf
    • Guanosine 5'-pyrophosphate
    • Q422582
    • 1tq4
    • Guanosine mono(trihydrogen diphosphate)
    • guanosine 5'-diphosphate (RRSR form)
    • ((2R,3S,4R,5R)-5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate
    • 1tpz
    • DB04315
    • [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
    • UNII-HLJ737P865
    • Guanosine 5'-(trihydrogen pyrophosphate) (8CI)
    • Guanosine 5'-diphosphate
    • Guanosine pyrophosphate
    • GTPL2410
    • A808566
    • [alpha-32P] GDP
    • CARBAZOLE-UL-14C
    • (5'
    • SCHEMBL37405
    • Epitope ID:158624
    • 1i4d
    • guanosindiphosphat
    • bmse000270
    • 1vg1
    • HY-113066
    • 2g83
    • A,10
    • 1dar
    • 105184-12-1
    • 105184-46-1
    • 1u2r
    • 6ED53C34-D136-4635-9569-18E4E3D5B866
    • Guanosine pyrophosphate (6CI,7CI)
    • QGWNDRXFNXRZMB-UUOKFMHZSA-N
    • GRPP
    • AKOS027427025
    • HLJ737P865
    • CHEBI:17552
    • GUANOSINE DIPHOSPHATE
    • Guanosine-8-t 5'-(trihydrogen diphosphate) (9CI)
    • A)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3,3',6',18-tetrone
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[5-O-[hydroxy(phosphonooxy)phosphinyl]-beta-D-ribofuranosyl]-
    • 1d2e
    • 1,1-DICHLORO-2,2-BIS[4-CHLORO-PHENYL]ETHYLENE-RING-UL-14C
    • Guanosine 5'-(trihydrogen diphosphate)
    • CS-0059479
    • [({[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid
    • guanosine-5'-diphosphate
    • 1vjj
    • BDBM92459
    • [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] phosphate
    • ((2R,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate
    • Guanosine 5'-(trihydrogen diphosphate) (9CI)
    • 1fzq
    • 5'-GDP
    • C00035
    • SCHEMBL25235393
    • Benzene,1,1'-(dichloroethenylidene)bis[4-chloro-, labeled with carbon-14 (9CI)
    • Inchi: 1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
    • Chiave InChI: QGWNDRXFNXRZMB-UUOKFMHZSA-N
    • Sorrisi: P(=O)(O)(OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)O)O

Proprietà calcolate

  • Massa esatta: 443.02433031g/mol
  • Massa monoisotopica: 443.02433031g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 6
  • Complessità: 760
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 9
  • XLogP3: niente
  • Superficie polare topologica: 248Ų

Proprietà sperimentali

  • Colore/forma: liquido
  • LogP: 6.18790
  • Solubilità: Non determinato

Benzene,1,1'-(dichloroethenylidene)bis[4-chloro-, labeled with carbon-14 (9CI) Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 1294 3/PG 2
  • WGK Germania:2
  • Codice categoria di pericolo: 11-38-48/20-63-65-67
  • Istruzioni di sicurezza: 16-36/37-46-62
  • Identificazione dei materiali pericolosi: F Xn R
  • Frasi di rischio:11-38-48/20-63-65-67
  • Termine di sicurezza:Hazard Codes F,Xn,RRisk Statements 11-38-48/20-63-65-67Safety Statements 16-36/37-46-62RIDADR UN 1294 3/PG 2WGK Germany 2
  • Condizioni di conservazione:2-8°C
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd